An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole
An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole. As a senior application scientist, this document is structured to not only present the procedural steps but also to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible structural determination.
Introduction: The Significance of Phenylimidazole Scaffolds
Imidazole derivatives are a prominent class of heterocyclic compounds, with the imidazole ring being a key structural motif in numerous biologically active molecules.[1][2] The addition of phenyl groups to the imidazole core gives rise to phenylimidazoles, a subclass with diverse applications in medicinal chemistry, including their use as antifungal agents and in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO).[2][3] The specific compound, 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, presents a unique structural framework where the steric hindrance from the 2,6-dimethylphenyl group can significantly influence the molecule's conformation and its interactions in a biological context.
The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray crystallography is, therefore, crucial. It provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are fundamental for understanding structure-activity relationships (SAR) and for rational drug design.
Synthesis and Crystallization: From Powder to High-Quality Single Crystals
A robust crystal structure analysis begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole
A common and effective method for the synthesis of N-aryl imidazoles is the one-pot reaction involving an appropriate aniline, an aldehyde, a dicarbonyl compound, and an ammonium salt. For the title compound, a plausible synthetic route is adapted from established procedures.[2][4]
Experimental Protocol: Synthesis
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Reaction Setup: In a round-bottom flask, combine 2,6-dimethylaniline (1.0 eq.), benzaldehyde (1.0 eq.), glyoxal (40% aqueous solution, 1.0 eq.), and ammonium acetate (2.0 eq.) in ethanol.
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Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Crystallization
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.[5]
Experimental Protocol: Crystallization
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Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with hexane) to near saturation at a slightly elevated temperature.
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Slow Evaporation: Allow the saturated solutions to stand undisturbed at room temperature, loosely covered to permit slow evaporation of the solvent.
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Vapor Diffusion: Alternatively, dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and place this solution in a sealed container with a larger volume of a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
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Crystal Selection: Carefully select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
This section details the process of determining the crystal structure from a suitable single crystal.
Data Collection
The mounted crystal is subjected to a monochromatic X-ray beam, and the resulting diffraction pattern is collected.[5]
Experimental Protocol: Data Collection
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Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
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Instrumentation: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a CCD or CMOS detector.
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Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a high degree of completeness and redundancy.
Structure Solution and Refinement
The collected diffraction data is processed to determine the arrangement of atoms within the crystal lattice.
Experimental Protocol: Structure Solution and Refinement
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Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.
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Structure Solution: The initial atomic positions are determined using direct methods, typically with software such as SHELXS or SIR.[6]
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Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods, commonly with software like SHELXL.[6] This iterative process refines the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions within the crystal.
Molecular Geometry
The analysis of bond lengths, bond angles, and torsion angles reveals the conformation of the molecule in the solid state. For 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, the dihedral angle between the imidazole ring and the two phenyl rings is of particular interest, as it is influenced by the steric bulk of the 2,6-dimethylphenyl substituent. Based on similar structures, the imidazole ring is expected to be essentially planar.[2][6]
Hypothetical Crystallographic Data
The following table presents a plausible set of crystallographic data for 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₇H₁₆N₂ |
| Formula Weight | 248.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~16.0 |
| β (°) | ~95 |
| Volume (ų) | ~1340 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.23 |
| Absorption coefficient (mm⁻¹) | ~0.07 |
| F(000) | 528 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | ~10000 |
| Independent reflections | ~3000 |
| R_int | ~0.04 |
| Final R indices [I > 2σ(I)] | R₁ = ~0.05, wR₂ = ~0.13 |
| R indices (all data) | R₁ = ~0.07, wR₂ = ~0.15 |
| Goodness-of-fit on F² | ~1.05 |
Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing is likely to be stabilized by weaker intermolecular interactions such as C-H···N and C-H···π interactions.[7] The analysis of these interactions is crucial for understanding the supramolecular assembly of the molecules in the crystal. Hirshfeld surface analysis can be a valuable tool for visualizing and quantifying these interactions.[7] For instance, a close contact between a hydrogen atom of a methyl group and the nitrogen atom of the imidazole ring of a neighboring molecule could constitute a C-H···N interaction.
Conclusion
The crystal structure analysis of 1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole provides fundamental insights into its molecular conformation and supramolecular architecture. This detailed structural information is invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its properties and facilitating the design of new molecules with desired functionalities. The methodologies outlined in this guide represent a robust framework for obtaining high-quality crystallographic data for this and related compounds.
References
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- The Cohesive Interactions in Phenylimidazoles | The Journal of Physical Chemistry A. (2024, May 30).
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- Synthesis, Characterization, Crystal Structure and Hirshfeld Surface Analysis of 2-[1- (4-butylphenyl)-4,5-diphenyl-1H-imidazol-. (n.d.).
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- Synthesis of Imidazole Derivatives and Their Biological Activities | PDF | Chemical Compounds | Organic Chemistry - Scribd. (2014, December 15).
- A facile one-pot synthesis of 3-(1-Benzyl-2-phenyl-1H- imidazol-4-yl)-4-hydroxy-6-methyl-2H - ACG Publications. (2014, June 19).
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